Ethyl carbamimidothioate;phosphorous acid
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Overview
Description
Ethyl carbamimidothioate;phosphorous acid is a compound that combines the properties of both ethyl carbamimidothioate and phosphorous acid. Ethyl carbamimidothioate is known for its applications in organic synthesis, particularly in the formation of various derivatives. Phosphorous acid, on the other hand, is widely used in agriculture and industry due to its fungicidal properties and its role as a reducing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl carbamimidothioate can be synthesized through a mild one-pot synthesis using aryl diazonium fluoroborates, aryl isothiocyanates, amines, and triethylamine as the base at room temperature . This method is efficient and does not require a catalyst, making it environmentally friendly.
Phosphorous acid can be prepared by the hydrolysis of phosphorus trichloride with water or steam. The reaction is exothermic and produces hydrochloric acid as a by-product:
PCl3+3H2O→H3PO3+3HCl
Industrial Production Methods
Industrial production of ethyl carbamimidothioate typically involves the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. Phosphorous acid is produced industrially by the hydrolysis of phosphorus trichloride, often in large, continuous reactors to manage the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl carbamimidothioate undergoes various chemical reactions, including:
Substitution Reactions: It can react with aryl diazonium salts to form S-aryl carbamimidothioates.
Oxidation and Reduction: It can be oxidized or reduced depending on the reagents and conditions used.
Phosphorous acid is known for its reducing properties and can participate in:
Oxidation-Reduction Reactions: It acts as a reducing agent in various chemical processes.
Hydrolysis: It can hydrolyze to form phosphoric acid.
Common Reagents and Conditions
Aryl Diazonium Salts: Used in the synthesis of S-aryl carbamimidothioates.
Triethylamine: Acts as a base in the synthesis of ethyl carbamimidothioate.
Water or Steam: Used in the hydrolysis of phosphorus trichloride to produce phosphorous acid.
Major Products Formed
S-Aryl Carbamimidothioates: Formed from the reaction of ethyl carbamimidothioate with aryl diazonium salts.
Phosphoric Acid: Formed from the oxidation of phosphorous acid.
Scientific Research Applications
Ethyl carbamimidothioate and phosphorous acid have diverse applications in scientific research:
Chemistry: Ethyl carbamimidothioate is used in the synthesis of various organic compounds, while phosphorous acid is used as a reducing agent.
Biology: Phosphorous acid is studied for its role in plant metabolism and its fungicidal properties.
Medicine: Derivatives of ethyl carbamimidothioate are explored for their potential therapeutic properties.
Industry: Phosphorous acid is used in the production of phosphonates, which are important in water treatment and detergents.
Mechanism of Action
Ethyl Carbamimidothioate
Ethyl carbamimidothioate exerts its effects through its ability to form stable derivatives with various organic compounds. Its mechanism involves nucleophilic substitution reactions where the thiourea moiety reacts with electrophiles.
Phosphorous Acid
Phosphorous acid acts as a reducing agent by donating electrons in redox reactions. It can reduce metal ions and other oxidizing agents. In biological systems, it interferes with fungal metabolism by reducing the total pool of adenylate, thereby inhibiting fungal growth .
Comparison with Similar Compounds
Similar Compounds
Thiourea: Similar to ethyl carbamimidothioate but lacks the ethyl group.
Phosphoric Acid: An oxidized form of phosphorous acid with different chemical properties.
Carbamimidothioate Derivatives: Various derivatives with different substituents on the thiourea moiety.
Uniqueness
Ethyl carbamimidothioate is unique due to its specific reactivity with aryl diazonium salts, leading to the formation of S-aryl carbamimidothioates. Phosphorous acid is unique in its dual role as a reducing agent and a fungicide, making it valuable in both chemical and agricultural applications.
Properties
CAS No. |
918415-61-9 |
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Molecular Formula |
C3H11N2O3PS |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
ethyl carbamimidothioate;phosphorous acid |
InChI |
InChI=1S/C3H8N2S.H3O3P/c1-2-6-3(4)5;1-4(2)3/h2H2,1H3,(H3,4,5);1-3H |
InChI Key |
NAFLQCXXMDBSMR-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=N)N.OP(O)O |
Origin of Product |
United States |
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